F15845

Description

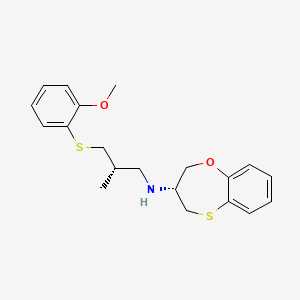

(3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine is a cardiac drug proposed to have beneficial effects for the treatment of angina pectoris, arrhythmias, and ischemia by inhibiting the persistent sodium current . The compound is currently in phase II of clinical trials and targets the persistent sodium current with selectivity, producing minimal adverse effects in current experimental studies .

Properties

CAS No. |

470454-73-0 |

|---|---|

Molecular Formula |

C20H25NO2S2 |

Molecular Weight |

375.6 g/mol |

IUPAC Name |

(3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine |

InChI |

InChI=1S/C20H25NO2S2/c1-15(13-24-19-9-5-3-7-17(19)22-2)11-21-16-12-23-18-8-4-6-10-20(18)25-14-16/h3-10,15-16,21H,11-14H2,1-2H3/t15-,16+/m0/s1 |

InChI Key |

HZQHAAFWVRDHMZ-JKSUJKDBSA-N |

Isomeric SMILES |

C[C@@H](CN[C@@H]1COC2=CC=CC=C2SC1)CSC3=CC=CC=C3OC |

Canonical SMILES |

CC(CNC1COC2=CC=CC=C2SC1)CSC3=CC=CC=C3OC |

Synonyms |

3-(3-(2-methoxyphenylthio)-2-methylpropyl)amino-3,4-dihydro-2H-1,5-benzoxathiepine F 15845 F-15845 F15845 |

Origin of Product |

United States |

Preparation Methods

The synthetic route for F-15845 involves the preparation of (3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine . The reaction conditions and industrial production methods are not extensively detailed in the available literature, but the compound is synthesized through a series of organic reactions involving the formation of the benzoxathiepin ring and subsequent functionalization .

Chemical Reactions Analysis

F-15845 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not extensively documented.

Substitution: The compound can undergo substitution reactions, particularly involving the methoxyphenyl and sulfanyl groups.

Common reagents and conditions used in these reactions are not extensively detailed in the literature. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

F-15845 has several scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of persistent sodium currents.

Mechanism of Action

F-15845 exerts its effects by selectively inhibiting the persistent sodium current in cardiac myocytes . The persistent sodium current corresponds to the delayed inactivation of the major sodium channel Nav1.5 . Inhibition of this current prevents prolonged action potentials and high intracellular sodium levels, which can lead to calcium overload and cardiac myocyte death during ischemia . The compound acts on the extracellular side of the channel and shows improved effects when the membrane potential is depolarized .

Comparison with Similar Compounds

F-15845 is unique in its selective inhibition of the persistent sodium current with minimal effects on other important ion channels of the heart, including major calcium and potassium channels . This selectivity accounts for its limited effect on basal cardiac function, hemodynamic functions, and ventricular fibrillation .

Similar compounds include:

Ranolazine: Another inhibitor of the persistent sodium current, used for the treatment of chronic angina.

Lidocaine: A sodium channel blocker with broader effects on various sodium channels.

Mexiletine: A sodium channel blocker used for the treatment of arrhythmias.

F-15845 stands out due to its high selectivity and minimal adverse effects in experimental studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.